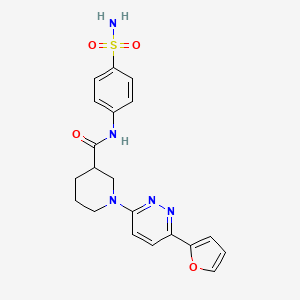

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide” is a chemical compound that falls within the class of piperazine-derivative drugs known as angiotensin II receptor antagonists1. Its molecular weight is 427.481.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, displaying strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. These compounds exhibit promising antiprotozoal properties (Ismail et al., 2004).

- A series of pyridinylpyrimidines with strongly basic side chains showed activity as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing the effects of existing antimicrobial agents (Brown & Cowden, 1982).

- The development of sulfonylated furans or imidazo[1,2-a]pyridines through a metal-free three-component domino reaction presented an efficient strategy for preparing these derivatives, which could be useful in various scientific and pharmaceutical applications (Cui et al., 2018).

Structural Characterization and Supramolecular Features

- The synthesis and structural characterization of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives revealed their chemical properties and potential in supramolecular and coordination chemistry. This research contributes to understanding the molecular basis for developing new pharmacologically active compounds (Pućkowska et al., 2022).

Novel Fused Heterobicycles and Antimicrobial Agents

- The synthesis of some substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles explores the creation of new compounds with potential biological and pharmacological activities. This research showcases the innovative approaches taken to expand the library of heterocyclic compounds with potential applications in drug discovery and development (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Propiedades

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c21-30(27,28)16-7-5-15(6-8-16)22-20(26)14-3-1-11-25(13-14)19-10-9-17(23-24-19)18-4-2-12-29-18/h2,4-10,12,14H,1,3,11,13H2,(H,22,26)(H2,21,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZBMFOZBCTURO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)

![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)

![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2377349.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)